Spectroscopic Characterization of (+)-Methcathinone Hydrochloride: A Technical Guide
Spectroscopic Characterization of (+)-Methcathinone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (+)-methcathinone hydrochloride, a potent central nervous system stimulant. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and development of cathinone (B1664624) derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of (+)-methcathinone hydrochloride in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectral Data
The ¹H NMR spectrum of (+)-methcathinone hydrochloride exhibits characteristic signals corresponding to the protons in its structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | 7.50 - 8.00 | Multiplet | - |
| CH | 5.20 - 5.40 | Quartet | 7.0 |
| N-CH₃ | 2.70 - 2.85 | Singlet | - |
| CH-CH₃ | 1.50 - 1.65 | Doublet | 7.0 |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 198.0 - 200.0 |
| Aromatic C (quaternary) | 134.0 - 136.0 |
| Aromatic CH | 128.0 - 134.0 |
| CH | 58.0 - 60.0 |
| N-CH₃ | 32.0 - 34.0 |
| CH-CH₃ | 15.0 - 17.0 |
Experimental Protocol for NMR Analysis
A solution of approximately 10 to 20 mg of the sample in 1 mL of a suitable deuterated solvent is an acceptable concentration for NMR analysis.[1]
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Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Sample Preparation :
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Accurately weigh 5-10 mg of (+)-methcathinone hydrochloride.
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Dissolve the sample in approximately 0.75 mL of a deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.[2] Cathinones are polar, ionic compounds that are water-soluble.[3]
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Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not using the solvent peak as a reference.
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Cap the NMR tube and gently agitate to ensure complete dissolution.
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Data Acquisition :
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Insert the NMR tube into the spectrometer's probe.
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Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.
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Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
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Data Processing :
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Apply a Fourier transform to the acquired free induction decay (FID) to obtain the NMR spectrum.
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Phase the spectrum and perform baseline correction.
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Calibrate the chemical shift scale using the reference standard.
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Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
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Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (+)-methcathinone hydrochloride shows characteristic absorption bands for its carbonyl, amine, and aromatic moieties.
IR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3000 | N-H Stretch (amine salt) | Strong, Broad |
| 2700-3000 | C-H Stretch (aliphatic and aromatic) | Medium |
| ~1688 | C=O Stretch (ketone) | Strong |
| ~1600, ~1450 | C=C Stretch (aromatic ring) | Medium |
| 2700-2400 | Amine salt | Low intensity |
The IR spectra of cathinone derivatives typically show an intense absorption band between 1700–1674 cm⁻¹ corresponding to the carbonyl stretching.[4] A medium to strong peak at 1605–1580 cm⁻¹ indicates stretching vibrations in the aromatic ring, and bands with relatively low intensity near 2700–2400 cm⁻¹ correspond to an amine salt.[4]
Experimental Protocol for FTIR Analysis
For reasonably pure powders, the infrared spectrum can be acquired using the KBr disc method or an Attenuated Total Reflectance (ATR) accessory.[5]
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Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.
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Sample Preparation (ATR) :
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
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Record a background spectrum of the clean, empty ATR crystal.
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Place a small amount of the solid (+)-methcathinone hydrochloride sample directly onto the ATR crystal.
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Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
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Data Acquisition :
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Collect the IR spectrum over a typical range of 4000-400 cm⁻¹.
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Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
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Data Processing :
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The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
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Label the significant peaks with their corresponding wavenumbers.
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Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and elucidating the structure of the compound. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of methcathinone (B1676376).
Mass Spectral Data (Electron Ionization)
The electron ionization (EI) mass spectrum of methcathinone is characterized by a base peak at m/z 58, which corresponds to the stable iminium ion fragment. The molecular ion peak is often of low abundance or absent.
| m/z | Proposed Fragment | Relative Intensity |
| 163 | [M]⁺ (Molecular Ion) | Low |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | Moderate |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Moderate |
| 58 | [CH₃CH=NHCH₃]⁺ (Iminium ion) | 100% (Base Peak) |
The major fragmentation pattern for methoxymethcathinones, which is analogous to methcathinone, shows a base peak at m/z 58.[6]
Experimental Protocol for GC-MS Analysis
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Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
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Sample Preparation :
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Prepare a dilute solution of (+)-methcathinone hydrochloride in a suitable volatile solvent (e.g., methanol (B129727) or ethyl acetate) at a concentration of approximately 1 mg/mL.
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GC Conditions :
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Column : A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
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Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
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Injector Temperature : 250 °C.
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Oven Temperature Program : An initial temperature of 70 °C held for 2 minutes, followed by a ramp to 270 °C at a rate of 20 °C/min.[7]
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Injection Mode : Splitless or split injection, depending on the sample concentration.
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MS Conditions :
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Ionization Mode : Electron Ionization (EI) at 70 eV.
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Source Temperature : 230 °C.
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Quadrupole Temperature : 150 °C.
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Mass Range : Scan from m/z 40 to 500.[7]
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Data Analysis :
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Identify the peak corresponding to methcathinone in the total ion chromatogram (TIC).
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Extract the mass spectrum for that peak.
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Analyze the fragmentation pattern and compare it to reference spectra in a database (e.g., NIST, SWGDRUG).
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Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of (+)-methcathinone hydrochloride.
